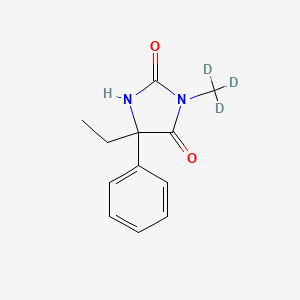

rac Mephenytoin-d3

Description

Properties

IUPAC Name |

5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662065 | |

| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185101-86-3 | |

| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to rac-Mephenytoin-d3: Properties, Metabolism, and Analytical Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mephenytoin-d3, its metabolic fate, and its application in analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.

Chemical and Physical Properties

rac-Mephenytoin-d3, the deuterated analog of Mephenytoin, serves as a crucial internal standard in bioanalytical assays due to its mass difference from the parent compound, while retaining similar chemical properties.

Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and molecular properties for rac-Mephenytoin-d3 is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1][2] |

| CAS Number | 1185101-86-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [2] |

| Molecular Weight | 221.27 g/mol | [1][2] |

| Canonical SMILES | CCC1(C(=O)N(C(=O)N1)C([2H])([2H])[2H])C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | [1] |

| Appearance | White Solid | [2] |

Physicochemical Properties

| Property | Value | Notes | Source |

| XLogP3 | 1.5 | Computed | [1] |

| Polar Surface Area | 49.4 Ų | Computed | [1] |

| Storage Temperature | 2-8°C Refrigerator | [2] | |

| Solubility of (S)-Mephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated enantiomer. | [3] |

| Solubility of (±)4-Hydroxymephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated hydroxylated metabolite. | [4] |

Metabolism of Mephenytoin

The metabolic pathway of Mephenytoin is well-characterized and primarily involves aromatic hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP2C19.[3][5] The major metabolite is 4'-hydroxymephenytoin.[6] Another significant metabolite is Nirvanol (5-ethyl-5-phenylhydantoin), formed through N-demethylation.[7] The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic Pathway of Mephenytoin.

Experimental Protocols

Synthesis of Isotopically Labeled Mephenytoin

While a specific protocol for the synthesis of rac-Mephenytoin-d3 is not detailed in the available literature, the synthesis of tritiated (S)-mephenytoin provides a relevant methodology that can be adapted.[8] The general workflow for such a synthesis is outlined below.

Caption: Generalized Synthesis Workflow.

Methodology:

-

Precursor Synthesis: A suitable precursor, such as an iodinated derivative of Mephenytoin, is synthesized. For deuteration at the N-methyl group, a precursor without the methyl group would be used, followed by methylation with a deuterated methylating agent.

-

Isotopic Labeling: The precursor undergoes a catalytic reaction with a source of the isotope. For N-methylation, this would involve reaction with deuterated methyl iodide (CD₃I) in the presence of a base.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[8]

-

Characterization: The final product's identity and isotopic purity are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium labels.

Quantification of Mephenytoin Metabolites using rac-Mephenytoin-d3 as an Internal Standard

rac-Mephenytoin-d3 is frequently used as an internal standard for the quantification of Mephenytoin and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a standard method for in vitro drug metabolism studies, such as assessing CYP2C19 enzyme activity.

Experimental Workflow:

Caption: LC-MS/MS Analytical Workflow.

Methodology:

-

Sample Preparation:

-

Incubate the substrate (Mephenytoin) with human liver microsomes in the presence of NADPH to initiate the metabolic reaction.

-

Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Add a known concentration of the internal standard, rac-Mephenytoin-d3, to all samples, calibrators, and quality controls.

-

Perform protein precipitation by centrifugation to remove precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases, typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Detect the parent and product ions for both the analyte (e.g., 4'-hydroxymephenytoin) and the internal standard (rac-Mephenytoin-d3) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions would be specific for each compound.

-

-

Data Analysis:

-

Quantify the amount of the metabolite formed by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the metabolite in the experimental samples.

-

References

- 1. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]

- 2. This compound | C12H14N2O2 | CID 45039694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (+/-)-4-Hydroxy Mephenytoin-d3 | LGC Standards [lgcstandards.com]

- 8. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis and Characterization of rac-Mephenytoin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of racemic Mephenytoin-d3 (rac-5-Ethyl-3-(methyl-d3)-5-phenylhydantoin). This deuterated analog of Mephenytoin is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of rac-Mephenytoin-d3 is presented below.

| Property | Value | Reference |

| CAS Number | 1185101-86-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [1][2] |

| Molecular Weight | 221.27 g/mol | [2] |

| Appearance | White Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis of rac-Mephenytoin-d3

The synthesis of rac-Mephenytoin-d3 is a two-step process, beginning with the synthesis of the precursor 5-ethyl-5-phenylhydantoin, followed by N-deuteromethylation.

Synthesis Workflow

Caption: Synthesis workflow for rac-Mephenytoin-d3.

Experimental Protocols

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)

This procedure is adapted from known methods for the synthesis of hydantoins.

Materials:

-

Propionphenone

-

Ammonium Carbonate

-

Potassium Cyanide

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate and potassium cyanide in water.

-

Add a solution of propionphenone in ethanol to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 8-12 hours.

-

After the reaction is complete, cool the solution in an ice bath to induce precipitation of the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product to obtain 5-ethyl-5-phenylhydantoin.

Step 2: N-Deuteromethylation of 5-ethyl-5-phenylhydantoin

This step introduces the deuterated methyl group onto the hydantoin ring.

Materials:

-

5-ethyl-5-phenylhydantoin

-

Deuterated Methyl Iodide (CD₃I)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 5-ethyl-5-phenylhydantoin in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add deuterated methyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield rac-Mephenytoin-d3.

Characterization of rac-Mephenytoin-d3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized rac-Mephenytoin-d3.

Characterization Workflow

Caption: Analytical workflow for the characterization of rac-Mephenytoin-d3.

Analytical Methodologies and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak corresponding to rac-Mephenytoin-d3, with purity typically exceeding 98%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic incorporation. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Protocol (ESI-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan to determine the parent ion and product ion scan for fragmentation analysis.

-

Collision Gas: Argon.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Parent Ion [M+H]⁺ (m/z) | 222.3 |

| Major Fragment Ion (m/z) | Likely loss of the ethyl group or cleavage of the hydantoin ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of a signal in the methyl region of the ¹H NMR spectrum and the presence of a characteristic triplet (due to C-D coupling) in the ¹³C NMR spectrum for the methyl carbon confirm the deuteration.

Predicted NMR Data (in CDCl₃):

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.30 - 7.50 | m | 5H | Phenyl protons |

| NH | ~8.0 | br s | 1H | N1-H |

| CH₂ | 2.0 - 2.2 | q | 2H | -CH₂CH₃ |

| CH₃ | 0.9 - 1.1 | t | 3H | -CH₂CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~175 | C4=O |

| C=O | ~156 | C2=O |

| Aromatic-C | 125 - 140 | Phenyl carbons |

| C5 | ~70 | C5 |

| N-CD₃ | ~25 (t) | N-CD₃ |

| -CH₂CH₃ | ~30 | -CH₂CH₃ |

| -CH₂CH₃ | ~8 | -CH₂CH₃ |

Note: Predicted NMR data is based on the analysis of similar hydantoin structures. Actual values may vary.

References

Navigating the Metabolic Fate of rac-Mephenytoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways of racemic (rac)-mephenytoin, a hydantoin anticonvulsant notable for its stereoselective metabolism. The deuterated analog, rac-Mephenytoin-d3, is a critical tool in these studies, serving as an internal standard for accurate quantification in complex biological matrices. This document outlines the primary metabolic routes, the key enzymes involved, quantitative metabolic data, and detailed experimental protocols for in vitro analysis.

Core Metabolic Pathways: Hydroxylation and N-Demethylation

The metabolism of rac-mephenytoin is primarily characterized by two major oxidative pathways: aromatic 4'-hydroxylation and N-demethylation. These transformations are stereoselective, meaning the two enantiomers, (S)-mephenytoin and (R)-mephenytoin, are metabolized at different rates and by different enzymes.

(S)-Mephenytoin Metabolism: The 4'-hydroxylation of (S)-mephenytoin is the principal and polymorphic pathway, predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 .[1][2] This reaction leads to the formation of (S)-4'-hydroxymephenytoin. Individuals with genetic variations in the CYP2C19 gene can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), which significantly impacts the clearance of (S)-mephenytoin.[1][3] In EMs, this pathway is highly efficient, whereas in PMs, it is substantially reduced.[1]

(R)-Mephenytoin Metabolism: The (R)-enantiomer is primarily metabolized via N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin).[4][5] This pathway is also catalyzed by cytochrome P450 enzymes, with some evidence suggesting the involvement of CYP3A isoforms in rats, although the specific human enzymes are less clearly defined.[6] Nirvanol is an active metabolite and has a much longer half-life than the parent drug, contributing significantly to the overall therapeutic and toxic effects of mephenytoin.[7][8] (R)-mephenytoin can also undergo 4'-hydroxylation, but at a much slower rate than the (S)-enantiomer.[6]

A less prominent metabolic route for (S)-mephenytoin in extensive metabolizers involves the formation of a cysteine conjugate.[9]

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the metabolism of mephenytoin, providing a comparative overview for researchers.

| Table 1: Pharmacokinetic Parameters of Mephenytoin Enantiomers and Nirvanol | |||

| Compound | Parameter | Value | Reference |

| (R)-Mephenytoin | Clearance (ml/hr) | 171 ± 58 | [10] |

| (S)-Mephenytoin | Clearance (ml/hr) | 110 ± 37 | [10] |

| Mephenytoin | Mean Plasma Half-life (hours) | 17 | [7] |

| Nirvanol | Mean Plasma Half-life (hours) | 114 | [7] |

| Table 2: Michaelis-Menten Constants (Km) for Mephenytoin p-Hydroxylation in Human Liver Microsomes | |

| Liver Sample | Km (µM) |

| 1 | 59 |

| 2 | 78 |

| 3 | 105 |

| 4 | 120 |

| 5 | 143 |

| Data adapted from Meier et al. (1985) | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the in vitro analysis of rac-mephenytoin metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of 4'-hydroxymephenytoin and Nirvanol from racemic mephenytoin.

1. Materials:

-

Human Liver Microsomes (HLMs)

-

rac-Mephenytoin

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

rac-Mephenytoin-d3 (as internal standard)

-

(±)-4'-Hydroxymephenytoin and Nirvanol standards

2. Incubation Procedure:

-

Prepare a stock solution of rac-mephenytoin in a suitable solvent (e.g., propylene glycol, ensuring the final concentration in the incubation is non-inhibitory).[12]

-

In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.1-0.2 mg/mL protein concentration), and the NADPH regenerating system.[13]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding rac-mephenytoin at various concentrations (e.g., 1 to 400 µM to determine kinetics).[14]

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes, ensuring linearity of metabolite formation).[13]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, rac-Mephenytoin-d3.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of Mephenytoin and its Metabolites

This method allows for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and Nirvanol.

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm) is suitable.[15]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid[15]

-

Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and increasing to elute the analytes. A representative gradient might be:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.5 min: 90% to 10% B

-

6.5-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be optimized.[15]

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions (example):

-

Mephenytoin: m/z 219 -> 134

-

4'-Hydroxymephenytoin: m/z 235 -> 150

-

Nirvanol: m/z 205 -> 134

-

Mephenytoin-d3 (IS): m/z 222 -> 134 (Note: Specific transitions should be optimized for the instrument in use)

-

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the complex relationships in mephenytoin metabolism and the experimental procedures, the following diagrams are provided.

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mephenytoin - Wikipedia [en.wikipedia.org]

- 6. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 13. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Utilizing rac-Mephenytoin-d3 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of racemic Mephenytoin-d3 as an internal standard in the quantitative analysis of mephenytoin and its metabolites. Mephenytoin, an anticonvulsant, is a crucial probe substrate for phenotyping the activity of the cytochrome P450 enzymes CYP2C19 and CYP2B6. Accurate quantification of mephenytoin and its metabolites is paramount in clinical and preclinical studies. The use of a stable isotope-labeled internal standard like rac-Mephenytoin-d3 is the gold standard for achieving the necessary precision and accuracy in LC-MS/MS-based bioanalytical methods.

Core Principles of Internal Standardization with rac-Mephenytoin-d3

Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based quantification.[1] rac-Mephenytoin-d3, being a deuterated analog of mephenytoin, co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.

Synthesis of rac-Mephenytoin-d3

While detailed, step-by-step synthesis protocols for rac-Mephenytoin-d3 are not extensively published in readily available literature, the general approach for synthesizing deuterated analogs of pharmaceuticals often involves the use of deuterated precursors. For instance, a common strategy involves the regioselective alkylation using a deuterated reagent like iodomethane-d3. Another approach could involve the reaction of a suitable precursor with a deuterated Grignard reagent, such as CD3MgBr. These methods introduce the deuterium labels into specific positions of the molecule.

Experimental Protocols for Bioanalysis

The following sections detail established protocols for the extraction and analysis of mephenytoin from various biological matrices using rac-Mephenytoin-d3 as an internal standard.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the longevity of the analytical column and mass spectrometer.

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, rac-Mephenytoin-d3, at a known concentration.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid-liquid extraction (LLE) is an effective technique for isolating analytes from complex matrices like urine.

Protocol:

-

To 1 mL of urine sample, add the internal standard, rac-Mephenytoin-d3.

-

Adjust the pH of the sample as required by the specific method (e.g., to alkaline or acidic conditions) to ensure the analyte is in a non-ionized form.

-

Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

-

Vortex the mixture for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

Solid-phase extraction (SPE) offers a more selective and cleaner sample preparation compared to protein precipitation and LLE.

Protocol:

-

Condition a suitable SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) with methanol followed by water or an appropriate buffer.

-

Load the pre-treated sample (plasma or urine) containing the internal standard, rac-Mephenytoin-d3, onto the SPE cartridge. Pre-treatment may include dilution or pH adjustment.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Analysis

The following table summarizes typical liquid chromatography and mass spectrometry parameters for the analysis of mephenytoin using rac-Mephenytoin-d3 as an internal standard.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Mephenytoin | 219.1 |

| Product Ion (m/z) for Mephenytoin | 134.1 |

| Precursor Ion (m/z) for Mephenytoin-d3 | 222.1 |

| Product Ion (m/z) for Mephenytoin-d3 | 137.1 |

| Dwell Time | 100 - 200 ms |

Quantitative Data Summary

The following tables present a summary of quantitative data from various published methods utilizing deuterated internal standards for mephenytoin analysis.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Mephenytoin | Human Plasma | Mephenytoin-d5 | 1 - 1000 | 1 |

| Mephenytoin | Human Urine | Mephenytoin-d5 | 3 - 5000 | 3 |

| 4'-Hydroxymephenytoin | Human Plasma | 4'-Hydroxymephenytoin-d3 | 1 - 500 | 1 |

| 4'-Hydroxymephenytoin | Human Urine | 4'-Hydroxymephenytoin-d3 | 3 - 5000 | 3 |

Table 2: Mass Spectrometric Parameters for Mephenytoin and its Metabolite with Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mephenytoin | 219.1 | 134.1 |

| rac-Mephenytoin-d3 | 222.1 | 137.1 |

| 4'-Hydroxymephenytoin | 235.1 | 150.1 |

| 4'-Hydroxymephenytoin-d3 | 238.1 | 153.1 |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Protein Precipitation Workflow.

Caption: Liquid-Liquid Extraction Workflow.

Caption: LC-MS/MS Analysis Pathway.

References

The Strategic Use of Deuterated Mephenytoin in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated mephenytoin in metabolic studies. Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for the polymorphic cytochrome P450 enzyme, CYP2C19. The strategic substitution of hydrogen with deuterium atoms in the mephenytoin molecule offers a powerful tool to investigate its metabolic fate, elucidate reaction mechanisms, and modulate its pharmacokinetic profile. This guide provides a comprehensive overview of mephenytoin metabolism, details on the synthesis of isotopically labeled analogs, experimental protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of mephenytoin and its metabolites.

Introduction to Mephenytoin Metabolism and the Role of CYP2C19

Mephenytoin is a chiral drug, with the (S)-enantiomer being the primary substrate for the polymorphic enzyme CYP2C19. The major metabolic pathway is the stereoselective 4'-hydroxylation of (S)-mephenytoin to form 4'-hydroxymephenytoin.[1] A secondary metabolic pathway involves N-demethylation to nirvanol. The genetic polymorphism of CYP2C19 results in distinct phenotypes, including poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), leading to significant inter-individual variability in drug clearance and response.[2]

The use of deuterated mephenytoin in metabolic studies is predicated on the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes.[3][4] Consequently, deuteration at a site of metabolism can slow down the reaction rate, leading to a decreased clearance and a longer half-life of the drug.[5][6] This allows for a more detailed investigation of metabolic pathways and the contribution of different enzymes.

Synthesis of Deuterated Mephenytoin

Proposed Synthesis of 4'-Deutero-(S)-Mephenytoin:

-

Iodination of (S)-Mephenytoin: (S)-mephenytoin is first iodinated at the 4'-position of the phenyl ring using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).

-

Deuterodeiodination: The resulting 4'-iodo-(S)-mephenytoin is then subjected to a catalytic reduction using deuterium gas (D₂) in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent. This step replaces the iodine atom with a deuterium atom.

-

Purification: The final product, 4'-deutero-(S)-mephenytoin, is purified using techniques such as high-performance liquid chromatography (HPLC).

Experimental Protocols for Metabolic Studies

The following are detailed methodologies for key experiments to investigate the metabolism of deuterated mephenytoin.

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from established methods for studying drug metabolism in human liver microsomes.[8][9][10]

Objective: To determine the kinetic parameters (Km and Vmax) of deuterated mephenytoin metabolism by CYP2C19 and to assess the kinetic isotope effect.

Materials:

-

Deuterated and non-deuterated (S)-mephenytoin

-

Pooled human liver microsomes (HLMs) from extensive metabolizers

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated 4'-hydroxymephenytoin)

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and varying concentrations of deuterated or non-deuterated (S)-mephenytoin.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.

Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

The kinetic isotope effect (KIE) can be calculated as the ratio of Vmax for the non-deuterated substrate to the Vmax for the deuterated substrate (KIE = Vmax(H) / Vmax(D)).

In Vivo Pharmacokinetic Study in a Rat Model

This protocol is a general guideline for conducting an in vivo pharmacokinetic study, which would need to be optimized based on specific research questions.

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated mephenytoin in rats.

Materials:

-

Deuterated and non-deuterated mephenytoin formulations for oral or intravenous administration

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical equipment for sample processing and LC-MS/MS analysis

Procedure:

-

Animal Dosing: Administer a single dose of either deuterated or non-deuterated mephenytoin to rats via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentrations of mephenytoin and its metabolites in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

-

Plot the plasma concentration-time profiles for both deuterated and non-deuterated mephenytoin.

-

Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) for both compounds.

Quantitative Data Presentation

Due to the lack of publicly available studies directly comparing the metabolism of deuterated and non-deuterated mephenytoin, the following tables present kinetic data for the metabolism of non-deuterated (S)-mephenytoin by CYP2C19 in human liver microsomes from various studies. These values can serve as a baseline for comparison in future studies with deuterated mephenytoin.

Table 1: Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation by Human Liver Microsomes

| Study/Genotype | Km (µM) | Vmax (pmol/min/mg protein) |

| Jurima et al. (1985)[8] | 59 - 143 | Not Reported |

| Shirasaka et al. | ~50 | ~200 |

| de Jong et al. | ~40-60 | ~150-250 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the genetic makeup of the liver microsomes used.

Table 2: Pharmacokinetic Parameters of Mephenytoin in Humans

| Parameter | Value | Reference |

| Half-life (t1/2) | ~7 hours | Troupin et al. (1979)[11] |

| Time to peak (Tmax) | ~1 hour | Troupin et al. (1979)[11] |

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mephenytoin and its metabolites in biological matrices.[1][12][13]

Key Parameters for LC-MS/MS Method Development:

-

Chromatography: A C18 reversed-phase column is commonly used for the separation of mephenytoin and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the analyte.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., d3-4'-hydroxymephenytoin) is crucial for accurate quantification to compensate for matrix effects and variations in instrument response.

Visualizations

Metabolic Pathway of Mephenytoin

References

- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. researchgate.net [researchgate.net]

- 8. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Labeled Mephenytoin as an Anticonvulsant Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, a hydantoin-derivative anticonvulsant, has been a subject of significant research due to its efficacy in treating partial and generalized tonic-clonic seizures. Its stereoselective metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2C19, presents a unique case study in pharmacogenetics and personalized medicine. The use of isotopically labeled mephenytoin has been instrumental in elucidating its complex pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of labeled mephenytoin as an anticonvulsant agent, focusing on its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize it. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Mephenytoin, chemically (RS)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione, was introduced as an antiepileptic drug for the management of tonic-clonic and partial seizures.[1] Although its use has declined due to the potential for serious adverse effects, it remains a valuable tool for research, particularly in the study of CYP2C19 enzyme activity.[1] The molecule exists as a racemic mixture of (S)- and (R)-enantiomers, each with distinct metabolic fates and pharmacological activities. The use of isotopically labeled mephenytoin, such as with tritium (³H) or carbon-14 (¹⁴C), has been crucial in tracing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The primary anticonvulsant effect of mephenytoin, similar to other hydantoin derivatives like phenytoin, is attributed to its ability to block voltage-gated sodium channels in neurons.[2][3] This action stabilizes neuronal membranes and limits the propagation of seizure activity.

The active metabolite of mephenytoin, nirvanol (5-ethyl-5-phenylhydantoin), is believed to be the primary contributor to the anticonvulsant effect.[4] Mephenytoin and its metabolite modulate the activity of neuronal sodium channels in a use-dependent manner, meaning they preferentially bind to and stabilize the inactivated state of the channel, thereby preventing the rapid and repetitive firing of action potentials that underlies seizure activity.

Pharmacokinetics and Metabolism

The pharmacokinetics of mephenytoin are complex and characterized by significant interindividual variability, largely due to the genetic polymorphism of the CYP2C19 enzyme.

Stereoselective Metabolism

Mephenytoin undergoes stereoselective metabolism. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxy-S-mephenytoin, which is inactive and rapidly excreted.[5][6] In contrast, the (R)-enantiomer is more slowly N-demethylated by other CYP450 enzymes (such as CYP2B6) to form the active metabolite, nirvanol.[7]

Caption: Metabolic pathway of Mephenytoin.

Pharmacokinetic Parameters

The pharmacokinetic parameters of mephenytoin and its active metabolite nirvanol are significantly influenced by an individual's CYP2C19 genotype. Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs).[8]

| Parameter | (S)-Mephenytoin (EMs) | (R)-Mephenytoin (EMs) | Nirvanol (EMs) | (S)-Mephenytoin (PMs) | (R)-Mephenytoin (PMs) | Nirvanol (PMs) | Reference |

| Half-life (t½) | ~2-7 hours | ~76 hours | ~96-114 hours | Significantly prolonged | ~76 hours | Prolonged | [9][10] |

| Oral Clearance (CL/F) | High (~4.7 L/min) | Low (~0.027 L/min) | - | Significantly reduced | Low (~0.027 L/min) | - | [9] |

| Volume of Distribution (Vd) | ~359 ml | ~325 ml | - | - | ~325 ml | - | [11] |

| Protein Binding | ~40-60% | ~40-60% | ~40-50% | ~40-60% | ~40-60% | ~40-50% | [12] |

Table 1: Pharmacokinetic Parameters of Mephenytoin and Nirvanol in Extensive and Poor Metabolizers.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1-4 hours | [9] |

| Active Metabolite | Nirvanol (5-ethyl-5-phenylhydantoin) | [4] |

Table 2: General Pharmacokinetic Properties of Mephenytoin.

Experimental Protocols

The characterization of labeled mephenytoin as an anticonvulsant involves a range of experimental procedures, from chemical synthesis to in vivo pharmacological assays.

Synthesis of Labeled Mephenytoin

The synthesis of isotopically labeled mephenytoin is essential for pharmacokinetic and metabolic studies. A common method involves the introduction of a radioactive isotope, such as tritium (³H), into the molecule.

Protocol: Synthesis of [³H]-(S)-Mephenytoin [2]

-

Iodination: (S)-5-ethyl-3-methyl-5-phenylhydantoin is reacted with N-iodosuccinimide (NIS) in dimethylformamide (DMF) to produce (S)-5-ethyl-3-methyl-5-(4-iodophenyl)hydantoin.

-

Tritiation: The iodinated precursor is then subjected to catalytic tritiation using tritium gas (³H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like DMF.

-

Purification: The crude tritiated product is purified using high-performance liquid chromatography (HPLC) to obtain radiochemically pure [³H]-(S)-mephenytoin.

Caption: Synthesis workflow for [³H]-(S)-Mephenytoin.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant properties of mephenytoin are typically evaluated in animal models of epilepsy. The Maximal Electroshock Seizure (MES) test is a widely used model for generalized tonic-clonic seizures.

Protocol: Maximal Electroshock Seizure (MES) Test [7][13]

-

Animal Model: Male albino mice or rats are commonly used.

-

Drug Administration: Mephenytoin or its labeled analogue is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A topical anesthetic is applied to the corneas to minimize discomfort.

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The dose of the drug that protects 50% of the animals (ED₅₀) is calculated.

Caption: Workflow for the Maximal Electroshock Seizure Test.

In Vitro Mechanistic Studies

In vitro assays are employed to investigate the molecular mechanisms of mephenytoin's anticonvulsant action. These often involve studying the drug's effect on neuronal ion channels.

Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

-

Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents.

-

Drug Application: Mephenytoin is applied to the cells at various concentrations.

-

Data Acquisition: The effect of mephenytoin on the amplitude and kinetics of voltage-gated sodium currents is recorded and analyzed.

Conclusion

Labeled mephenytoin serves as an invaluable research tool for understanding the complexities of anticonvulsant pharmacology and pharmacogenetics. Its stereoselective metabolism by the polymorphic CYP2C19 enzyme highlights the importance of genetic factors in drug response. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epilepsy and central nervous system disorders. Further research utilizing labeled mephenytoin and its metabolites will continue to advance our understanding of seizure mechanisms and contribute to the development of more effective and personalized antiepileptic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 10. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 12. Phenytoin-Protein-Binding-Pharmacokinetics-in-a-Veteran-Population [aesnet.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Application of rac-Mephenytoin-d3 in Pharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Bioanalysis

In modern pharmacology and drug development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as racemic (rac) Mephenytoin-d3, represents the ideal choice for quantitative bioanalysis.

Deuterated compounds, where hydrogen atoms are replaced by a stable, heavy isotope of hydrogen (deuterium), are chemically identical to the parent drug but have a higher mass.[1] This property allows them to be distinguished by a mass spectrometer while behaving almost identically to the analyte during sample preparation, chromatography, and ionization.[2] The use of a SIL-IS like Mephenytoin-d3 effectively normalizes for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, thereby ensuring the highest accuracy and precision in quantitative results.[2][3]

This guide provides an in-depth overview of the application of rac-Mephenytoin-d3 in pharmacology research, focusing on its role in the study of its unlabeled counterpart, Mephenytoin, a classic probe substrate for the cytochrome P450 2C19 (CYP2C19) enzyme.

Core Application: Quantitative Bioanalysis of Mephenytoin

Mephenytoin is a hydantoin-class anticonvulsant studied extensively for its polymorphic metabolism, which is dependent on the activity of the CYP2C19 enzyme.[4][5] Accurate measurement of Mephenytoin and its metabolites in biological fluids is essential for pharmacokinetic studies and for phenotyping individuals as either poor or extensive metabolizers.[6][7] Rac-Mephenytoin-d3 serves as the internal standard in validated LC-MS/MS methods to achieve this.

Physicochemical Properties

A clear understanding of the analyte and its SIL-IS is fundamental.

| Property | rac-Mephenytoin | rac-Mephenytoin-d3 |

| Chemical Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₁D₃N₂O₂ |

| Molar Mass | 218.256 g·mol⁻¹[4] | 221.27 g·mol⁻¹ |

| Unlabeled CAS No. | 50-12-4[8] | 50-12-4[8] |

| Labeled CAS No. | N/A | 1185101-86-3[8] |

| Structure | 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione[9] | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione[8] |

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This section details a representative protocol for the quantification of Mephenytoin in human plasma using rac-Mephenytoin-d3 as an internal standard.

2.2.1 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (rac-Mephenytoin-d3 in 50% methanol) to each tube.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[11]

2.2.2 Chromatographic and Mass Spectrometric Conditions A robust LC-MS/MS method ensures the separation of the analyte from other matrix components and its accurate detection. The conditions below are typical and may require optimization.

| Parameter | Recommended Condition |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:1, v/v)[11] |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C[11] |

| Injection Volume | 5 µL[11] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[11] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

2.2.3 Mass Spectrometry Parameters (MRM Transitions) The heart of the LC-MS/MS assay is the specific detection of the parent-to-product ion transitions for the analyte and the internal standard.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Mephenytoin | 219.1 | 118.1 |

| rac-Mephenytoin-d3 | 222.1[8] | 118.1 |

| 4'-OH-Mephenytoin | 235.1 | 134.1 |

| Nirvanol | 205.1 | 134.1 |

Note: These values are illustrative. Exact m/z values must be optimized by direct infusion of the compounds on the specific mass spectrometer being used.

Visualization of Key Processes

Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing rac-Mephenytoin-d3.

Caption: Bioanalytical workflow for Mephenytoin quantification.

Pharmacological Context: Mephenytoin Metabolism

Mephenytoin is a racemic compound, and its enantiomers are metabolized via different pathways. (S)-mephenytoin is stereospecifically hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxymephenytoin (4'-OH-M).[12][13] This makes it an excellent in vivo probe for assessing CYP2C19 activity.[7][14] In contrast, (R)-mephenytoin is primarily N-demethylated to Nirvanol (5-ethyl-5-phenylhydantoin), a reaction mediated by other CYP enzymes.[9][15]

Caption: Stereoselective metabolism of Mephenytoin.

Conclusion

Rac-Mephenytoin-d3 is an indispensable tool in pharmacology research, particularly for studies involving drug metabolism and pharmacokinetics. As a stable isotope-labeled internal standard, it ensures the generation of high-quality, reliable, and reproducible quantitative data for Mephenytoin, the classic probe substrate for CYP2C19. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists and researchers aiming to implement robust bioanalytical methods in their drug development programs. The proper use of tools like rac-Mephenytoin-d3 is fundamental to advancing our understanding of drug disposition and enzyme function.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Mephenytoin - Wikipedia [en.wikipedia.org]

- 5. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]

- 9. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Use of rac-Mephenytoin for CYP2C19 Phenotyping

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining Cytochrome P450 2C19 (CYP2C19) enzyme activity in humans using the probe drug racemic (rac)-mephenytoin. While deuterated forms such as rac-Mephenytoin-d3 are critical for the bioanalytical quantification as internal standards, this guide will focus on the established in vivo administration of non-deuterated rac-mephenytoin for phenotyping.

Introduction to CYP2C19 Phenotyping with Mephenytoin

CYP2C19 is a polymorphic enzyme responsible for the metabolism of a significant number of clinically used drugs. Genetic variations in the CYP2C19 gene can lead to a range of enzyme activities, from poor to ultrarapid metabolism, which can impact drug efficacy and toxicity. Phenotyping provides a measure of the functional metabolic capacity of the enzyme in an individual, which may not always be perfectly predicted by genotyping alone.

Mephenytoin is a well-established probe drug for assessing CYP2C19 activity. Its utility stems from the stereoselective metabolism of its enantiomers. The S-enantiomer is primarily hydroxylated by CYP2C19, while the R-enantiomer is metabolized by other enzymes.[1] This differential metabolism allows for the determination of CYP2C19 activity by measuring the ratio of the S- to R-enantiomers in urine following administration of the racemic mixture.

Metabolic Pathway of rac-Mephenytoin

Upon administration of racemic mephenytoin, the two enantiomers, (S)-mephenytoin and (R)-mephenytoin, undergo different primary metabolic transformations.

-

(S)-Mephenytoin: This enantiomer is stereoselectively metabolized by CYP2C19 to (S)-4'-hydroxymephenytoin.[2] The rate of this reaction is directly dependent on the individual's CYP2C19 activity.

-

(R)-Mephenytoin: This enantiomer is primarily N-demethylated by other CYP enzymes, such as CYP2B6, to form nirvanol.[2]

This metabolic scheme is the foundation of the phenotyping assay. In individuals with low or absent CYP2C19 activity (Poor Metabolizers), the metabolism of (S)-mephenytoin is significantly reduced, leading to a higher proportion of the parent S-enantiomer being excreted in the urine relative to the R-enantiomer.

Experimental Protocols

In Vivo Phenotyping Study Protocol

The following protocol outlines a typical clinical study design for CYP2C19 phenotyping using rac-mephenytoin.

-

Subject Selection: Healthy volunteers are recruited for the study. Exclusion criteria typically include known allergies to mephenytoin or other hydantoins, pregnancy, and the use of medications known to inhibit or induce CYP2C19.

-

Drug Administration: A single oral dose of 50 mg or 100 mg of racemic mephenytoin is administered to the subjects.[2][3]

-

Urine Collection: All urine is collected for a specified period, typically 8 hours, following drug administration. The total volume of urine is recorded.

-

Sample Processing and Storage: A portion of the collected urine (e.g., 20 mL) is stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of (S)- and (R)-mephenytoin in urine.

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

To a 50 µL aliquot of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours to deconjugate glucuronidated metabolites.[1]

-

Add methanol containing the internal standard, rac-Mephenytoin-d3 , to precipitate proteins and provide a reference for quantification.

-

Centrifuge the sample and transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific mass-to-charge (m/z) transitions for each analyte and the internal standard.

-

Data Presentation and Interpretation

Quantitative Data

The following tables summarize key quantitative parameters for a typical mephenytoin phenotyping assay.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | (S)-Mephenytoin | (R)-Mephenytoin | 4'-hydroxymephenytoin |

| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 20 - 10000 |

| LLOQ (ng/mL) | 5 | 5 | 20 |

| Intra-day Precision (%CV) | < 15% | < 15% | 0.8 - 10.5% |

| Inter-day Precision (%CV) | < 15% | < 15% | 0.8 - 10.5% |

| Accuracy (%) | 85 - 115% | 85 - 115% | 90.5 - 109.5% |

| Data compiled from multiple sources.[1][5][6] |

Table 2: Phenotype Classification Based on Urinary S/R Mephenytoin Ratio

| Phenotype | Urinary S/R Ratio | Prevalence in Caucasians |

| Poor Metabolizer (PM) | ≥ 0.8 - 0.9 | 2-5% |

| Extensive Metabolizer (EM) | < 0.8 - 0.9 | 95-98% |

| Classification thresholds can vary slightly between studies.[3] |

Phenotype Classification

The primary metric for CYP2C19 phenotyping with mephenytoin is the urinary S/R ratio. It is calculated as follows:

S/R Ratio = [Concentration of (S)-mephenytoin in urine] / [Concentration of (R)-mephenytoin in urine]

Individuals are then classified into phenotype groups based on this ratio, as shown in Table 2. A high S/R ratio signifies impaired metabolism of the S-enantiomer, indicating a Poor Metabolizer phenotype.

Mandatory Visualizations

The following diagrams illustrate key processes in CYP2C19 phenotyping.

References

- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. dndi.org [dndi.org]

- 6. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Mephenytoin using a Validated LC-MS/MS Method with rac-Mephenytoin-d3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mephenytoin in biological matrices. The use of a stable isotope-labeled internal standard, rac-Mephenytoin-d3, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies, therapeutic drug monitoring research, and CYP2C19 phenotyping.[1][2][3][4] The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been validated for linearity, precision, and accuracy.

Introduction

Mephenytoin is an anticonvulsant drug that is also a well-established probe substrate for cytochrome P450 2C19 (CYP2C19) activity.[3][5][6] Accurate and reliable quantification of Mephenytoin in biological samples is crucial for clinical research, drug development, and understanding its metabolic pathways. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput.[7][8] The use of a stable isotope-labeled internal standard, such as rac-Mephenytoin-d3, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the quantitative data.[1][2] This application note provides a detailed protocol for the analysis of Mephenytoin using rac-Mephenytoin-d3 as an internal standard.

Experimental

Materials and Reagents

-

Mephenytoin analytical standard

-

rac-Mephenytoin-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

-

To 50 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (rac-Mephenytoin-d3).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a gradient elution on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Parameters | |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min. |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Mephenytoin: To be optimizedrac-Mephenytoin-d3: To be optimized |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

Note: Specific MRM transitions for Mephenytoin and its deuterated internal standard should be optimized by infusing the individual compounds into the mass spectrometer.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Mephenytoin in biological matrices.

Method Validation

The method was validated for linearity, precision, and accuracy.

-

Linearity: The calibration curve for Mephenytoin was linear over a concentration range of 10 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy was within 85-115%.

-

Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10 ng/mL with a signal-to-noise ratio of >10.

Table 2: Quantitative Performance of the LC-MS/MS Method

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Mephenytoin | 10 - 1000 | 10 | < 10% | < 12% | 92 - 108% |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for Mephenytoin analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Mephenytoin in biological samples. The use of the stable isotope-labeled internal standard, rac-Mephenytoin-d3, ensures data accuracy and precision. This protocol is well-suited for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for rac Mephenytoin-d3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Mephenytoin-d3 is a deuterated form of Mephenytoin, a hydantoin-derivative anticonvulsant. Mephenytoin is utilized in the management of refractory partial epilepsy.[1] Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[2] Specifically, it limits the repetitive firing of action potentials, a key process in seizure propagation.[1] Mephenytoin is metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 playing a major role in its hydroxylation.[3] The deuteration in this compound makes it a valuable tool in metabolic studies and as an internal standard in analytical methods. These application notes provide detailed protocols for the use of this compound in in vitro cell culture models to investigate its neuropharmacological and toxicological properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₁D₃N₂O₂ |

| Molecular Weight | 221.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Assay Type | Cell Line | Concentration Range | Incubation Time |

| Neurotoxicity (MTT Assay) | SH-SY5Y | 1 µM - 100 µM | 24 - 72 hours |

| Electrophysiology | Primary Cortical Neurons, SH-SY5Y | 10 µM - 100 µM | Acute application |

| Gene Expression Analysis | Primary Cortical Neurons, SH-SY5Y | 10 µM - 50 µM | 24 - 48 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. (S)-Mephenytoin is soluble in DMSO at approximately 25 mg/ml.[4]

-

Vortex the tube until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. Stock solutions in DMSO can be stored for several months at -20°C or -80°C.[5]

Neurotoxicity Assessment using MTT Assay

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Electrophysiological Analysis of Neuronal Firing

Materials:

-

Primary cortical neurons or differentiated SH-SY5Y cells cultured on microelectrode array (MEA) plates or coverslips for patch-clamp recording.

-

Extracellular recording solution (for MEA) or intracellular and extracellular solutions (for patch-clamp).

-

This compound stock solution (10 mM in DMSO).

-

Perfusion system.

Protocol:

-

Culture primary neurons or SH-SY5Y cells on MEA plates or coverslips until a stable neuronal network is formed (typically 1-2 weeks for primary neurons).

-

Mount the MEA plate or coverslip onto the recording setup and perfuse with the appropriate recording solution.

-

Record baseline spontaneous neuronal activity (e.g., firing rate, burst frequency) for a stable period (e.g., 10-20 minutes).

-

Prepare working solutions of this compound in the recording solution at final concentrations of 10 µM, 50 µM, and 100 µM.

-

Apply the different concentrations of this compound sequentially to the cells via the perfusion system.

-

Record neuronal activity during and after drug application to assess changes in firing rate and pattern.

-

Analyze the data to determine the effect of this compound on neuronal excitability.

Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for rac-Mephenytoin-d3 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of racemic Mephenytoin-d3 in drug metabolism studies, with a primary focus on its role as an internal standard for the quantification of mephenytoin and its metabolites. Detailed protocols for in vivo and in vitro experimental setups are provided to guide researchers in accurately assessing Cytochrome P450 2C19 (CYP2C19) enzyme activity.

Application 1: Internal Standard for Bioanalytical Quantification